molecular formula C14H16N2O3 B12612096 (2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide CAS No. 647855-24-1

(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide

Cat. No.: B12612096
CAS No.: 647855-24-1
M. Wt: 260.29 g/mol
InChI Key: HWZZPILYBSUZSS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of azetidine derivatives make them interesting targets for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine-2-carboxylic acid and 3-prop-2-enylbenzoyl chloride.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.

    N-Hydroxy Group Introduction:

    Final Coupling: The final step involves coupling the azetidine ring with the 3-prop-2-enylbenzoyl group under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A precursor in the synthesis of azetidine derivatives.

    N-hydroxybenzamides: Compounds with similar N-hydroxy functional groups.

    Prop-2-enylbenzoyl derivatives: Compounds with similar benzoyl groups.

Uniqueness

“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

647855-24-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-2-4-10-5-3-6-11(9-10)14(18)16-8-7-12(16)13(17)15-19/h2-3,5-6,9,12,19H,1,4,7-8H2,(H,15,17)/t12-/m1/s1

InChI Key

HWZZPILYBSUZSS-GFCCVEGCSA-N

Isomeric SMILES

C=CCC1=CC(=CC=C1)C(=O)N2CC[C@@H]2C(=O)NO

Canonical SMILES

C=CCC1=CC(=CC=C1)C(=O)N2CCC2C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.